3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of the compound 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is Decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1) . DprE1 is an enzyme involved in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .
Mode of Action
The compound interacts with DprE1, inhibiting its function This interaction disrupts the normal functioning of the enzyme, leading to changes in the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . This pathway is crucial for the formation of the mycobacterial cell wall. Disruption of this pathway can lead to cell wall abnormalities and potentially cell death.
Pharmacokinetics
The compound’s molecular weight (21821 g/mol) and predicted properties such as melting point (139-143°C), boiling point (4334±470 °C), and density (1299±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
The compound has shown promising potency against many drug-resistant strains, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki or Heck reaction.
Attachment of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylthio group using a thiol reagent.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride or a similar reagent to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, with broad-spectrum inhibitory activities against both Gram-positive and Gram-negative bacteria.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Another oxadiazole derivative with similar structural features but different functional groups.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: A related compound with a different substitution pattern on the oxadiazole ring.
Uniqueness
3-(methylthio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-methylsulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22-13-9-5-8-12(10-13)14(20)17-16-19-18-15(21-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALIGZCZPKRVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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